Cas no 2018486-37-6 ({1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine)
{1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine
- EN300-1280751
- 2018486-37-6
- {1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine
-
- Inchi: 1S/C10H18F2N2/c11-10(12)4-1-2-8(10)7-14-5-3-9(14)6-13/h8-9H,1-7,13H2
- InChI Key: AXYITNPMQHPYFP-UHFFFAOYSA-N
- SMILES: FC1(CCCC1CN1CCC1CN)F
Computed Properties
- Exact Mass: 204.14380491g/mol
- Monoisotopic Mass: 204.14380491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 29.3Ų
{1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1280751-0.05g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 0.05g |
$1428.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-0.1g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 0.1g |
$1496.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-0.25g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 0.25g |
$1564.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-0.5g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 0.5g |
$1632.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-1.0g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 1g |
$1701.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-2.5g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 2.5g |
$3332.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-5.0g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 5g |
$4930.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-10.0g |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 10g |
$7312.0 | 2023-06-07 | ||
| Enamine | EN300-1280751-50mg |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 50mg |
$1188.0 | 2023-10-01 | ||
| Enamine | EN300-1280751-100mg |
{1-[(2,2-difluorocyclopentyl)methyl]azetidin-2-yl}methanamine |
2018486-37-6 | 100mg |
$1244.0 | 2023-10-01 |
{1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine
Chemical Profile of {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine (CAS No. 2018486-37-6)
{1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine, identified by its CAS number 2018486-37-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a cyclopentyl ring substituted with two fluorine atoms and an azetidinyl moiety linked to a methanamine group. The presence of these functional groups imparts distinct chemical properties and reactivity patterns, making it a subject of interest for various synthetic and biological applications.
The structure of {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine is highly intriguing from a chemical perspective. The 2,2-difluorocyclopentyl substituent introduces electron-withdrawing effects through the fluorine atoms, which can influence the electronic properties of the molecule. This substitution pattern is often employed in pharmaceuticals to enhance metabolic stability and binding affinity. The azetidin-2-yl ring is a five-membered heterocycle containing a nitrogen atom, which is known for its ability to form hydrogen bonds and participate in complex molecular interactions. These features make the compound a potential candidate for drug design, particularly in the development of novel bioactive molecules.
In recent years, there has been growing interest in the exploration of fluorinated heterocycles due to their enhanced pharmacological properties. The fluorine atoms in the 2,2-difluorocyclopentyl group can modulate the lipophilicity and metabolic degradation pathways of the molecule, thereby improving its bioavailability and duration of action. Furthermore, the azetidinyl moiety has been studied for its role in modulating enzyme activity and receptor binding. This combination of structural features makes {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine a promising scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential application in the development of pharmaceutical agents. The unique structural motifs present in {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine suggest that it could interact with biological targets in novel ways. For instance, the azetidin-2-yl ring could serve as a key interaction site for enzymes or receptors, while the fluorinated cyclopentyl group could enhance binding affinity through hydrophobic interactions or by influencing conformational flexibility. These properties are particularly valuable in the context of drug discovery, where identifying molecules with high specificity and low toxicity is paramount.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve pharmacokinetic profiles. The electronegativity of fluorine atoms can lead to increased metabolic stability by resisting nucleophilic attack, while also enhancing binding interactions through dipole moments. In addition, fluorine substitution can alter the electronic distribution within a molecule, leading to more potent and selective biological activity. These principles have been successfully applied in the development of antiviral, anticancer, and anti-inflammatory agents.
The synthesis of {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine presents unique challenges due to its complex structural framework. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as transition metal-catalyzed reactions and enantioselective synthesis have enabled chemists to access complex stereocenters and functional groups efficiently. These advancements have not only facilitated the preparation of this compound but also opened up new avenues for exploring related derivatives.
From a biological standpoint, {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine has shown promise in preliminary studies as a potential lead compound for drug development. Its structural features suggest that it could interact with various biological targets, including enzymes and receptors involved in disease pathways. While comprehensive biological evaluation is still needed to fully elucidate its pharmacological profile, initial assays have indicated that this compound may exhibit desirable biological activity. Further research is warranted to explore its potential therapeutic applications.
The integration of computational chemistry and high-throughput screening has accelerated the process of identifying promising drug candidates like {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine. By leveraging computational models to predict molecular interactions and optimize synthetic routes, researchers can more efficiently navigate the complex landscape of drug discovery. These approaches have already been instrumental in identifying novel scaffolds with improved pharmacological properties.
In conclusion, {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine (CAS No. 2018486-37-6) represents a fascinating example of how structural complexity can be harnessed to develop novel pharmaceutical agents. Its unique combination of functional groups offers numerous possibilities for further exploration and optimization. As research continues to uncover new applications for fluorinated heterocycles like this one, it is likely that compounds such as {1-(2,2-difluorocyclopentyl)methylazetidin-2-yl}methanamine will play an increasingly important role in addressing unmet medical needs.
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